N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
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Description
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C25H29N3O5S2 and its molecular weight is 515.64. The purity is usually 95%.
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Scientific Research Applications
Sulfonamides in Medicinal Chemistry Sulfonamides, including the primary sulfonamide moiety, play a crucial role in various clinically used drugs. They are notably present in diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and cycloxygenase 2 (COX2) inhibitors. Recently, novel drugs such as apricoxib and pazopanib, which also incorporate this group, have shown significant antitumor activity. The constant innovation in sulfonamide applications, particularly in creating selective antiglaucoma drugs, antitumor agents, and diagnostic tools, underscores the multifaceted utility of this chemical group in scientific research (Carta, Scozzafava & Supuran, 2012).
Phenothiazines and Their Derivatives in Therapeutics Phenothiazines and their derivatives, including N-alkylphenothiazines, are known for their broad spectrum of biological activities. They exhibit antibacterial, antifungal, anticancer, and antipsychotic properties. These compounds' ability to interact with macromolecules and coordinate to metals expands their application scope, particularly in synthesizing related derivatives and metal complexes with promising biological effects (Krstić et al., 2016).
Benzofused Thiazole Derivatives in Pharmacological Research Benzofused thiazole derivatives have been identified as potential candidates for therapeutic agents due to their notable antioxidant and anti-inflammatory activities. The synthesis process and the in vitro screening for these activities indicate that certain compounds exhibit significant potential, highlighting the value of thiazole derivatives in developing new pharmacological agents (Raut et al., 2020).
Benzothiazole and its Derivatives in Drug Development The benzothiazole nucleus is a fundamental moiety in various bioactive heterocycles and natural products. Over recent years, there has been a growing interest in exploring the biological and therapeutic activities of benzothiazole-containing compounds. This nucleus is considered pivotal in developing antimicrobial, analgesic, antiviral, antioxidant, and other drugs. The molecular structures of many potent drugs, including Frentizole, Pramipexole, Thioflavin T, and Riluzole, are based on the benzothiazole skeleton, emphasizing its significance in medicinal chemistry (Sumit, Kumar & Mishra, 2020).
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S2/c1-16-11-17(2)14-28(13-16)35(30,31)20-8-5-18(6-9-20)24(29)27-25-26-21(15-34-25)19-7-10-22(32-3)23(12-19)33-4/h5-10,12,15-17H,11,13-14H2,1-4H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLOHJIUGAYTHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.